molecular formula C4H7NO2S B1587162 Methyl 3-amino-3-thioxopropanoate CAS No. 689-09-8

Methyl 3-amino-3-thioxopropanoate

Cat. No. B1587162
CAS RN: 689-09-8
M. Wt: 133.17 g/mol
InChI Key: DVXKSWIBOSXJRV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-thioxopropanoate (MATP) is a sulfur-containing ester. It has a molecular formula of C4H7NO2S and a molecular weight of 133.17 .


Synthesis Analysis

While specific synthesis methods for Methyl 3-amino-3-thioxopropanoate were not found in the search results, it’s worth noting that the compound can be purchased for proteomics research .


Molecular Structure Analysis

The InChI code for Methyl 3-amino-3-thioxopropanoate is 1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8) .


Physical And Chemical Properties Analysis

Methyl 3-amino-3-thioxopropanoate is a white to brown solid . It has a molecular weight of 133.17 .

Scientific Research Applications

Thiazole Synthesis

Methyl 3-amino-3-thioxopropanoate plays a significant role in the synthesis of thiazoles. A study demonstrated its use in the reinvestigation of thiazole synthesis, particularly with ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates and related reactions. This research highlighted the structural comparison of various compounds and confirmed structures through X-ray diffraction studies (Paepke et al., 2009).

Synthesis of Novel Pyrido[3,2-f][1,4]thiazepines

In the field of organic synthesis, methyl 3-amino-3-thioxopropanoate was involved in the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines. This study reported the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate, leading to the formation of various compounds, demonstrating its versatility in synthetic chemistry (Faty et al., 2011).

Antiproliferative Activity Investigation

A 2022 study focused on the synthesis and antiproliferative activity investigation of methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives. This research highlighted the potential pharmacokinetic properties and biological target predictions, particularly in the context of cytotoxic properties and potential inhibition of DNA gyrase-ATPase activity (Yurttaş et al., 2022).

Bacteriohopanepolyols Study

Methyl 3-amino-3-thioxopropanoate was referenced in a study on bacteriohopanepolyols (BHPs) and their diagenetic products, hopanoids. This research provided insights into the potential presence of BHPs in anaerobic methanotrophs and their synthesis of 3-methyl derivatives, contributing to the understanding of biomarker lipids in environments and geological records (Kool et al., 2014).

Microwave Assisted Green Synthesis

A 2015 study presented the microwave-assisted green synthesis of new methyl derivatives with potential antibacterial and antifungal activities. This study showcased the efficient synthesis method and the evaluation of antimicrobial properties against various bacterial and fungal strains (Bhat et al., 2015).

Biocatalysis in Pharmaceutical Intermediate Synthesis

Research on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, used methyl 3-amino-3-thioxopropanoate derivatives. This study involved the isolation of Methylobacterium Y1-6 for the enantioselective production of pharmaceutical intermediates (Li et al., 2013).

properties

IUPAC Name

methyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-7-4(6)2-3(5)8/h2H2,1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKSWIBOSXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218973
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-thioxopropanoate

CAS RN

689-09-8
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-amino-3-thioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nagl, C Panuschka, A Barta, W Schmid - Synthesis, 2008 - thieme-connect.com
A method for the thiolysis of nitriles by applying Lawesson’s reagent and facilitated by the addition of boron trifluoride-diethyl ether complex is reported. The method opens an easy …
Number of citations: 17 www.thieme-connect.com

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